An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyltetrahydro-2H-pyran-4-OL
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyltetrahydro-2H-pyran-4-OL
Introduction
In the landscape of modern drug discovery and materials science, the tetrahydropyran (THP) scaffold is a privileged structural motif, prevalent in a multitude of biologically active natural products.[1] Its utility as a stable, non-aromatic cyclic ether makes it an invaluable building block for medicinal chemists. This guide focuses on a specific, functionalized derivative: 4-Cyclopropyltetrahydro-2H-pyran-4-OL. The introduction of a cyclopropyl group, a well-known bioisostere for phenyl rings and other functionalities, combined with a tertiary alcohol, imparts unique conformational and electronic properties to the core structure.
This document provides a comprehensive analysis of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, delving into the causality behind its expected characteristics and outlining the robust experimental methodologies required for their validation. The protocols described herein are designed to be self-validating, reflecting field-proven best practices for the characterization of novel chemical entities in a research and development setting.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any novel compound is to establish its unequivocal identity. 4-Cyclopropyltetrahydro-2H-pyran-4-OL is a tertiary alcohol built upon a tetrahydropyran ring.
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Molecular Formula: C₈H₁₄O₂
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Molecular Weight: 142.20 g/mol
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IUPAC Name: 4-cyclopropyl-oxan-4-ol
Caption: 2D Structure of 4-Cyclopropyltetrahydro-2H-pyran-4-OL.
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. Therefore, the following properties are estimated based on the known values of analogous structures, such as tetrahydro-4H-pyran-4-ol, and computational modeling. These values provide a critical baseline for experimental design.
| Property | Predicted Value | Rationale & Significance |
| Boiling Point | ~190-210 °C (at 760 mmHg) | The presence of the hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to a non-hydroxylated analog. The molecular weight is higher than the parent compound, tetrahydro-4H-pyran-4-ol (Boiling Point: ~183 °C), suggesting a higher boiling point.[2] |
| Melting Point | Not Applicable (Likely a liquid at RT) | Small, functionalized alicyclic compounds are often liquids or low-melting solids. The parent compound is a liquid.[3] |
| Water Solubility | Moderately Soluble | The polar ether and hydroxyl groups are expected to confer moderate water solubility. The parent compound, tetrahydro-4H-pyran-4-ol, is reported to be highly soluble.[2] The addition of the hydrophobic cyclopropyl group will likely decrease this solubility. |
| logP (o/w) | 0.5 - 1.5 | The octanol-water partition coefficient (logP) is a crucial measure of lipophilicity. The parent compound has an estimated logP of -0.440, indicating it is hydrophilic.[2] The cyclopropyl group will increase lipophilicity, shifting the logP to a positive value, which is often desirable for cell membrane permeability in drug candidates. |
| pKa | ~16-18 | As a tertiary alcohol, the hydroxyl proton is very weakly acidic, similar to other aliphatic alcohols. Its pKa is not physiologically relevant for ionization but is important for understanding its reactivity as a nucleophile under basic conditions. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
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Infrared (IR) Spectroscopy : The most prominent feature will be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded tertiary alcohol.[4] A strong C-O stretching band is expected between 1210-1100 cm⁻¹, consistent with a tertiary alcohol.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum will show characteristic signals for the tetrahydropyran ring protons, typically in the 3.5-4.0 ppm (protons adjacent to the ring oxygen) and 1.5-2.0 ppm (other ring protons) regions. The cyclopropyl protons will appear as complex multiplets in the upfield region (0.2-0.8 ppm). The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.[5]
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¹³C NMR : The spectrum will show eight distinct carbon signals. The carbon bearing the hydroxyl group (C4) will be a quaternary carbon appearing around 65-75 ppm. Carbons adjacent to the ring oxygen will appear deshielded (~60-70 ppm). The cyclopropyl carbons will be significantly shielded, appearing at ~5-15 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for definitive assignment.[6]
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Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (m/z = 142.20) may be weak or absent. Key fragmentation pathways for tertiary alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group), which would lead to characteristic fragment ions.[5]
Experimental Determination of Key Parameters
To move from prediction to validated data, rigorous experimental protocols are required. The following sections detail the methodologies for determining two critical physicochemical parameters: the acid dissociation constant (pKa) and the partition coefficient (logP).
Determination of pKa by Potentiometric Titration
Causality: While the pKa of a tertiary alcohol is very high, confirming its weak acidity is important. Potentiometric titration measures the change in pH of a solution as a titrant is added. For a very weak acid, a direct titration is often impractical. However, the methodology remains the gold standard for ionizable groups within the measurable pH range (2-12) and serves as a foundational skill.[7] This protocol is presented as a template for characterizing compounds with more acidic or basic functional groups.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
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System Preparation: Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[8] Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent system (e.g., a methanol/water mixture to ensure solubility) to a final concentration of approximately 1 mM. The use of a co-solvent is necessary for compounds with limited aqueous solubility.
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Inert Environment: Purge the sample solution with nitrogen gas for 5-10 minutes. This is a critical step to displace dissolved carbon dioxide, which can react with the basic titrant and introduce significant error.[8]
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Titration: Immerse the calibrated pH electrode into the stirred sample solution. Add the titrant (0.1 M NaOH for an acid) in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.
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Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The volume at the half-equivalence point is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the analyte.[9] For very weak acids like alcohols, this method will demonstrate the absence of a clear inflection point in the typical aqueous pH range.
Determination of logP by Shake-Flask Method with LC-MS Analysis
Causality: The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[10] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water/buffer), providing a true thermodynamic value. Coupling this with a highly sensitive and specific analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) allows for accurate quantification of the analyte in each phase, even at low concentrations.
Caption: Workflow for logP determination via the shake-flask method.
Detailed Protocol:
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Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. This buffer is chosen because it mimics physiological pH. Vigorously mix equal volumes of n-octanol and the PBS buffer and allow them to separate overnight. This mutual saturation is crucial to prevent volume changes during the actual experiment.[11]
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Sample Preparation: Prepare a stock solution of the analyte (e.g., 10 mM in DMSO).
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Partitioning: In a clean vial, combine a precise volume of the saturated n-octanol and saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution (e.g., 10 µL). The small volume of DMSO ensures it does not significantly affect the properties of the bulk phases.[12]
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Equilibration: Seal the vial and agitate it on a rotator or shaker at a controlled temperature for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[12]
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Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to achieve a clean and complete separation of the two phases.
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Quantification: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each sample using a validated LC-MS method against a calibration curve.
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Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is then calculated as: logP = log₁₀([Concentration]octanol / [Concentration]aqueous).
Conclusion
4-Cyclopropyltetrahydro-2H-pyran-4-OL is a compound with physicochemical properties governed by the interplay of its polar hydroxyl and ether functionalities and its nonpolar cyclopropyl and aliphatic backbone. Its predicted moderate lipophilicity and water solubility make it an interesting scaffold for further investigation in medicinal chemistry. The spectroscopic signatures are well-defined by its tertiary alcohol and cyclic ether structure. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its key properties, ensuring data integrity and contributing to a comprehensive understanding of this novel chemical entity.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Benchchem. (2025). A Comparative Guide to the Characterization of Tertiary Alcohols: Analysis of 5-Tert-butylnonan-5-ol and an Analogous Compound.
- ACD/Labs. (1981). An Introduction to the Acid Dissociation Constant (pKa).
- Quora. (2017, April 18). How is pKa determined?.
- ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
- Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
- Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
- ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.
- Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Fiveable. (2025, August 15). Spectroscopy of Alcohols and Phenols | Organic Chemistry....
- Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS.
- The Good Scents Company. (n.d.). tetrahydro-4H-pyran-4-ol, 2081-44-9.
- PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
- Guidechem. (n.d.). Tetrahydro-2H-pyran-4-ol 2081-44-9 wiki.
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tetrahydro-4H-pyran-4-ol, 2081-44-9 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fiveable.me [fiveable.me]
- 6. azom.com [azom.com]
- 7. acdlabs.com [acdlabs.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. quora.com [quora.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. enamine.net [enamine.net]
